![molecular formula C24H22O12 B5051395 diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro[3,4-f][2]benzofuran-5-ylidene]propanedioate](/img/structure/B5051395.png)
diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro[3,4-f][2]benzofuran-5-ylidene]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate involves multiple steps. One common method starts with the preparation of diethyl hydroxymethyl nitromalonate, which is then reacted with ammonia in ethanol at low temperatures (5-10°C) to form an intermediate. This intermediate is further processed through recrystallization and hydrogenation steps to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Diethyl aminomalonate hydrochloride
- Sodium 1,3-diethoxy-1,3-dioxopropan-2-ide
- 1,1-Diethoxy-3-methyl-2-butene
Uniqueness
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate is unique due to its complex structure, which includes multiple functional groups and fused ring systems.
特性
IUPAC Name |
diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro[3,4-f][2]benzofuran-5-ylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O12/c1-5-31-21(27)15(22(28)32-6-2)17-11-9-14-12(10-13(11)19(25)35-17)18(36-20(14)26)16(23(29)33-7-3)24(30)34-8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQFFBVTDLZZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC3=C(C=C2C(=O)O1)C(=C(C(=O)OCC)C(=O)OCC)OC3=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5051325.png)
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5051330.png)
![dimethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5051338.png)
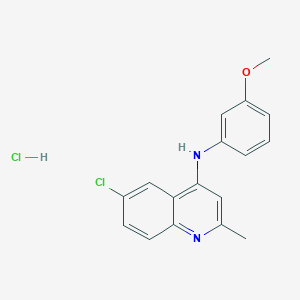
![4-benzyl-1-{3-[1-(4-fluorobenzoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5051348.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5051361.png)
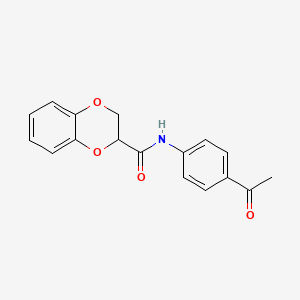
![10-(3-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5051372.png)
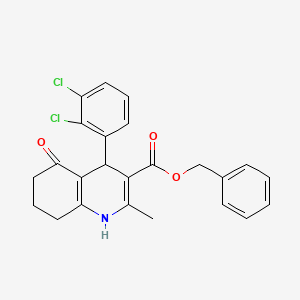
![N-[4-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B5051392.png)
![(E)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B5051394.png)
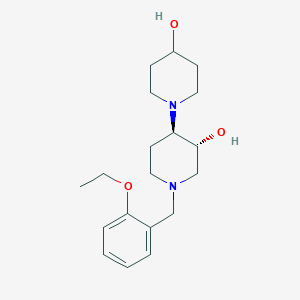
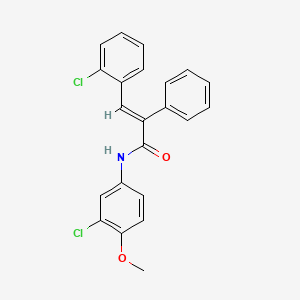
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate](/img/structure/B5051408.png)
